Product packaging for Actinoplanone C(Cat. No.:CAS No. 116200-80-7)

Actinoplanone C

Cat. No.: B040722
CAS No.: 116200-80-7
M. Wt: 550.5 g/mol
InChI Key: JEPWIBXDSCLXAC-UHFFFAOYSA-N
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Description

Actinoplanone C is a biologically active natural product isolated from the bacterium Actinoplanes sp. This compound has garnered significant research interest due to its potent antifungal and antibacterial activities, making it a valuable probe for studying microbial pathogenesis and for the discovery of novel anti-infective agents. Its primary mechanism of action is attributed to the specific inhibition of bacterial undecaprenyl pyrophosphate (UPP) synthase, a key enzyme in the biosynthesis of cell wall peptidoglycan. By disrupting this critical pathway, this compound effectively halts cell wall assembly, leading to bacterial cell lysis. This targeted mechanism provides researchers with a precise tool for investigating cell wall biosynthesis and for identifying new targets within this pathway. Furthermore, its efficacy against a spectrum of Gram-positive bacteria and fungi positions it as a compelling lead compound in the development of next-generation antibiotics, particularly in the fight against drug-resistant strains. This product is intended for microbiological, biochemical, and pharmacological research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H26N2O10 B040722 Actinoplanone C CAS No. 116200-80-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116200-80-7

Molecular Formula

C28H26N2O10

Molecular Weight

550.5 g/mol

IUPAC Name

6-amino-3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione

InChI

InChI=1S/C28H26N2O10/c1-9-4-10-5-11-6-14-17-19(15(11)21(32)16(10)28(35)30(9)29)23(34)20-22(33)18-13(36-2)7-12(31)24(37-3)26(18)40-27(20)25(17)39-8-38-14/h4-5,12-14,24,31-32,34H,6-8,29H2,1-3H3

InChI Key

JEPWIBXDSCLXAC-UHFFFAOYSA-N

SMILES

CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1N)O

Canonical SMILES

CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1N)O

Synonyms

Actinoplanone C

Origin of Product

United States

Discovery and Isolation of Actinoplanone C

Historical Accounts of Actinoplanone Series Discovery

The journey to the discovery of Actinoplanone C began with the initial identification of Actinoplanones A and B. These novel cytotoxic polycyclic xanthones were first isolated from the culture broth of the actinomycete strain Actinoplanes sp. R-304. The discovery was the result of a screening program aimed at identifying new bioactive compounds with potential applications in cancer therapy. The potent cytotoxic activity of Actinoplanone A against HeLa cells, with an IC50 value of 0.00004 micrograms/ml, spurred further investigation into the secondary metabolites produced by this strain.

This initial finding led to a more intensive search for other related compounds within the same culture broth. This subsequent research effort resulted in the successful isolation and identification of five additional cytotoxic polycyclic xanthones: Actinoplanones C, D, E, F, and G. microbiologyresearch.org Among these, this compound demonstrated particularly strong cytotoxicity against HeLa cells, with an IC50 value of less than 0.00004 microgram/ml. microbiologyresearch.org The discovery of this series of compounds highlighted Actinoplanes sp. R-304 as a valuable source of novel and potent bioactive molecules.

Isolation Methodologies from Actinoplanes sp. R-304

The isolation of this compound and its congeners from the culture broth of Actinoplanes sp. R-304 involved a multi-step process that leveraged the physicochemical properties of the compounds. The general methodology for extracting and purifying these polycyclic xanthones is outlined below:

StepProcedurePurpose
1. Fermentation The Actinoplanes sp. R-304 strain was cultured in a suitable nutrient medium to promote the production of secondary metabolites.To generate a sufficient quantity of the target compounds for isolation.
2. Extraction The culture broth was harvested, and the active compounds were extracted from the mycelium and filtrate using organic solvents.To separate the actinoplanones from the aqueous culture medium and cellular debris.
3. Chromatography The crude extract was subjected to various chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC).To separate the individual actinoplanones from each other and from other co-extracted compounds.
4. Purification Fractions containing the desired compounds were further purified using repeated chromatographic steps until a high degree of purity was achieved.To obtain pure samples of each actinoplanone for structural elucidation and biological testing.

This systematic approach of extraction and purification was instrumental in obtaining pure samples of this compound and the other members of the actinoplanone family, allowing for their detailed structural characterization and biological evaluation.

Advanced Techniques in Actinomycete Strain Isolation for Bioactive Metabolite Discovery

The discovery of novel bioactive compounds like this compound is intrinsically linked to the ability to isolate and cultivate rare and unique actinomycete strains. Traditional isolation methods have been effective, but the search for new chemical entities has driven the development of more advanced and targeted techniques.

Genome Mining: The advent of next-generation sequencing and bioinformatics has revolutionized the discovery of natural products. By sequencing the genome of an actinomycete, researchers can identify biosynthetic gene clusters (BGCs) that are predicted to produce secondary metabolites. This "genome mining" approach allows for a targeted search for novel compounds, even those that are not produced under standard laboratory conditions. This has revealed a vast, untapped biosynthetic potential within actinomycetes.

High-Throughput Screening (HTS): HTS platforms enable the rapid screening of thousands of microbial extracts or pure compounds for specific biological activities. These automated systems can test for a wide range of activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. This allows for the efficient identification of promising strains and molecules from large microbial libraries.

Specialized Cultivation aTechniques: Many actinomycetes are not easily cultured using standard laboratory methods, a phenomenon often referred to as "the great plate count anomaly." To address this, researchers have developed specialized cultivation techniques to mimic the natural environments of these microbes. These methods include:

Co-cultivation: Growing two or more microorganisms together can induce the production of secondary metabolites that are not expressed when the organisms are grown in monoculture.

Use of specific elicitors: The addition of certain chemical compounds to the culture medium can trigger the expression of silent biosynthetic gene clusters.

Simulation of natural habitats: The use of media that more closely resembles the nutrient composition of the microbe's native environment can promote growth and secondary metabolite production.

These advanced techniques are expanding the diversity of culturable actinomycetes and unlocking their vast potential for the discovery of new and valuable bioactive compounds.

Chemotaxonomic Profiling of this compound-Producing Strains

Chemotaxonomic MarkerTypical Composition in ActinoplanesSignificance in Classification
Cell Wall Diamino Acid meso-Diaminopimelic acid (meso-DAP) is a key component of the peptidoglycan. microbiologyresearch.orgThe presence of meso-DAP is a defining characteristic of the family Micromonosporaceae, to which Actinoplanes belongs.
Whole-Cell Sugars The whole-cell hydrolysates typically contain glucose, mannose, and often xylose and arabinose. microbiologyresearch.orgnih.govThe specific sugar pattern can help to differentiate between genera and species within the actinomycetes.
Menaquinones The major menaquinone is typically MK-9(H4). microbiologyresearch.orgnih.govMenaquinones, which are involved in the electron transport chain, are important markers for bacterial classification.
Major Fatty Acids The cellular fatty acid profile is dominated by branched-chain fatty acids, with iso-C15:0, anteiso-C15:0, and iso-C16:0 being the most abundant. nih.govFatty acid profiles are valuable for the chemotaxonomic differentiation of bacterial species.
Phospholipids (B1166683) The characteristic phospholipids include phosphatidylethanolamine (PE), diphosphatidylglycerol (DPG), phosphatidylglycerol (PG), and phosphatidylinositol (PI). nih.govThe phospholipid profile provides another layer of chemical data for taxonomic classification.

This chemotaxonomic profile provides a chemical fingerprint for the genus Actinoplanes and is a critical component in the polyphasic approach to bacterial taxonomy, which combines phenotypic, genotypic, and chemotaxonomic data for a comprehensive classification.

Biosynthesis of Actinoplanone C

Elucidation of Polyketide Biosynthetic Pathways Leading to Actinoplanone C

The biosynthesis of this compound, like other bacterial polycyclic xanthone (B1684191) natural products (BPXNPs), originates from a single polyacetate chain. nih.govsjtu.edu.cn This precursor is assembled by a type II polyketide synthase (PKS) system. nih.govmq.edu.au The involvement of a type II PKS is a common feature in the biosynthesis of many aromatic polyketides, which are a large and structurally diverse family of secondary metabolites. wikipedia.orgfrontiersin.org The initial polyketide chain undergoes a series of cyclizations to form the characteristic pentangular architecture of the xanthone core. sjtu.edu.cn Isotope incorporation studies have been instrumental in confirming the polyketide origin of related compounds, providing a foundational understanding of the biosynthetic route. nih.gov

Characterization of Type II Polyketide Synthase (PKS) Systems in Actinoplanone Biosynthesis

Type II PKS systems are multi-enzyme complexes that work iteratively to construct the polyketide backbone. wikipedia.orgftb.com.hr A minimal type II PKS consists of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). frontiersin.orgmdpi.com The KS and CLF form a heterodimer (KSα and KSβ) responsible for chain elongation, while the ACP carries the growing polyketide chain. wikipedia.orgfrontiersin.org In the biosynthesis of actinoplanones and other BPXNPs, the presence of genes encoding these core PKS components within the biosynthetic gene clusters confirms their role in assembling the initial polyketide chain. sjtu.edu.cn The specificities of the KS and CLF determine the length of the polyketide chain, a critical factor in the final structure of the natural product. nih.gov

Identification and Functional Annotation of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of secondary metabolites like this compound are typically organized in biosynthetic gene clusters (BGCs). dovepress.comnih.gov The sequencing and analysis of these BGCs are crucial for understanding the complete biosynthetic pathway. nih.govnih.gov For polycyclic xanthones, BGCs contain not only the core PKS genes but also a large number of genes encoding tailoring enzymes, such as oxidoreductases, which are responsible for the extensive modifications of the polyketide scaffold. nih.govsjtu.edu.cn The high proportion of oxidoreductase-encoding genes in these clusters is consistent with the highly oxidized nature of BPXNPs. sjtu.edu.cn Genome mining of actinomycetes, the producers of these compounds, has revealed numerous BGCs for polyketides, non-ribosomal peptides, and hybrid molecules. nih.govplos.orgfrontiersin.org

Enzymatic Tailoring Steps and Post-PKS Modifications

Following the assembly of the polyketide backbone by the PKS, a series of enzymatic tailoring steps are required to generate the final complex structure of this compound. rsc.org These post-PKS modifications include methylation and extensive oxidation, which are characteristic features of actinoplanones and related compounds. sjtu.edu.cn

Methylation Reactions in this compound Biosynthesis

Methylation is a common tailoring reaction in the biosynthesis of natural products, often affecting their biological activity. unimi.it In the biosynthesis of polycyclic xanthones, methyltransferases are responsible for adding methyl groups to the molecular scaffold. nih.gov The timing and regioselectivity of these methylation events are critical for the final structure. In some related biosynthetic pathways, it has been proposed that methylation can occur on an acyl carrier protein-bound intermediate. nih.gov

Role of Oxidoreductases in Ring Formation and Oxygenation

Oxidoreductases play a pivotal role in the biosynthesis of this compound, catalyzing key reactions such as ring formation and the introduction of hydroxyl groups. sjtu.edu.cnnih.gov The highly oxygenated structure of this compound, with its multiple hydroxyl and ether linkages, is a direct result of the activity of these enzymes. sjtu.edu.cn The formation of the characteristic xanthone core from a polyketide precursor involves complex oxidative cyclizations. nih.gov Furthermore, the formation of features like the methylene (B1212753) dioxygen bridge, observed in some polycyclic xanthones, is catalyzed by specific monooxygenases. nih.gov

Isotopic Labeling Studies in Biosynthetic Precursor Incorporation

Isotopic labeling is a powerful technique used to trace the incorporation of precursors into a final molecule, providing definitive evidence for a proposed biosynthetic pathway. studysmarter.co.ukcreative-proteomics.comnih.gov By feeding the producing organism with isotopically labeled precursors (e.g., ¹³C-labeled acetate), the pattern of label incorporation into this compound can be analyzed, confirming its polyketide origin and elucidating the specific folding pattern of the polyketide chain. nih.govsigmaaldrich.com Such studies have been fundamental in establishing the biosynthetic origins of complex polyketides, including other polycyclic xanthones. nih.gov

Synthetic Endeavors for Actinoplanone C and Analogs

Retrosynthetic Analysis of the Actinoplanone C Scaffold

A retrosynthetic analysis provides a logical framework for deconstructing the complex structure of this compound into simpler, synthetically accessible precursors. amazonaws.comresearchgate.net The core of this analysis involves identifying strategic bond disconnections that simplify the target molecule in a chemically sound manner.

The principal challenge in synthesizing this compound lies in the assembly of its densely functionalized, polycyclic xanthone (B1684191) core. A primary retrosynthetic disconnection would target the ether linkages of the central xanthone ring system. This cleavage would lead to a highly substituted biaryl ether intermediate. Further simplification of this intermediate would involve the disconnection of the biaryl ether bond, yielding two separate, functionalized aromatic precursors.

Another critical disconnection is at the C-glycosidic bond, which links the aglycone to the deoxysugar moiety. This is a common and effective strategy in the synthesis of many natural product glycosides. The resulting aglycone can be further simplified by strategically breaking key bonds within its polycyclic framework to arrive at more fundamental aromatic building blocks.

A plausible retrosynthetic pathway is outlined below:

Target MoleculeKey DisconnectionsPrecursor Molecules
This compound C-glycosidic bond, Xanthone ether linkagesPolycyclic xanthone aglycone, Deoxysugar derivative
Polycyclic Xanthone Aglycone Intramolecular acylation, Biaryl ether bondSubstituted benzoic acid, Substituted phenol (B47542)
Substituted Biaryl Ether Ullmann condensation or Buchwald-Hartwig couplingHalogenated aromatic compound, Phenolic compound

This strategic deconstruction provides a clear and logical roadmap for the forward synthesis of this compound.

Development of Key Intermediates for Polycyclic Xanthone Synthesis

The successful execution of the synthesis of this compound is contingent upon the efficient preparation of several key intermediates. nih.gov Following the retrosynthetic blueprint, the primary synthetic targets are a highly substituted phenolic component and a correspondingly functionalized benzoic acid derivative. These two fragments are destined to be coupled to form the xanthone core.

The synthesis of these crucial aromatic intermediates would likely entail multi-step reaction sequences. These sequences would employ a range of well-established synthetic transformations, including electrophilic aromatic substitution, transition metal-catalyzed cross-coupling reactions, and the strategic installation and manipulation of various functional groups. For example, the synthesis of a polysubstituted phenol might commence with a simple, commercially available phenol, followed by the sequential introduction of the required substituents through reactions such as nitration, halogenation, and subsequent chemical modifications.

The deoxysugar moiety is another indispensable intermediate. Its synthesis demands precise control over stereochemistry. A common and effective approach involves starting with a readily available carbohydrate, such as D-glucose or D-galactose. A series of protecting group manipulations, coupled with selective deoxygenation reactions, would then be employed to furnish the desired deoxysugar.

Regio- and Stereoselective Synthetic Strategies

The synthesis of this compound presents formidable challenges in achieving the correct regioselectivity and stereoselectivity. nih.govnih.gov The intricate substitution pattern of the polycyclic xanthone core necessitates a high degree of control in its assembly to ensure the correct placement of each functional group.

For instance, during the formation of the biaryl ether linkage, the strategic placement of directing groups on the aromatic rings is crucial to ensure the desired connectivity. The choice of the specific coupling reaction, such as an Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, along with the nature of the protecting groups employed, will be instrumental in dictating the regiochemical outcome of this key step.

The stereochemistry of the deoxysugar moiety and the stereoselective formation of the C-glycosidic bond that attaches it to the aglycone are also of paramount importance. The synthesis of the sugar component would likely rely on the use of starting materials from the chiral pool and the application of diastereoselective reactions to establish the correct configuration at each stereocenter. The C-glycosylation step is particularly challenging and often requires extensive optimization of reaction conditions. This includes the careful selection of the glycosyl donor, the glycosyl acceptor, and the Lewis acid promoter to achieve the desired stereochemical outcome.

Synthetic ChallengePotential Strategic Approach
Regioselective Xanthone Formation Utilization of directing groups on aromatic precursors; Optimization of cross-coupling reaction conditions.
Stereoselective Deoxysugar Synthesis Use of chiral pool starting materials; Application of diastereoselective reduction and epoxidation reactions.
Stereoselective C-Glycosylation Screening of various glycosyl donors and acceptors; Judicious choice of Lewis acid catalyst and reaction conditions.

Exploration of Novel Reaction Methodologies for this compound Core Construction

The construction of the sterically congested and complex polycyclic core of this compound could be significantly advanced by the implementation of novel and innovative reaction methodologies. eurekalert.org Traditional methods for xanthone synthesis, such as the thermal condensation of a phenol with a salicylic (B10762653) acid derivative, may prove to be inefficient for such a highly functionalized and sensitive substrate.

Modern transition metal-catalyzed cross-coupling reactions, including those developed by Suzuki, Negishi, and Buchwald and Hartwig, offer milder and more efficient alternatives for the formation of the key carbon-carbon and carbon-oxygen bonds within the this compound scaffold. nih.gov For example, a palladium-catalyzed intramolecular C-H activation/C-O cyclization could represent a powerful and elegant strategy for the final ring-closing step to form the xanthone core.

Radical-based methodologies also present promising avenues for bond formation in this complex system. nih.gov For instance, a photoredox-catalyzed reaction could be employed to forge a critical bond within the polycyclic framework under exceptionally mild conditions. This approach could potentially overcome steric impediments that might hinder more traditional ionic reactions.

Parallel Synthesis and Combinatorial Approaches for this compound Analogs

Upon the successful establishment of a viable synthetic route to the this compound scaffold, parallel synthesis and combinatorial chemistry techniques can be harnessed to generate extensive libraries of analogs for comprehensive structure-activity relationship (SAR) studies. molsoft.combioduro.comnih.govnih.govnih.gov These powerful approaches enable the rapid and systematic creation of a multitude of related compounds by varying different structural components of the parent molecule.

For this compound, several key points of molecular diversity can be targeted for the generation of analog libraries:

The Deoxysugar Moiety: A variety of different sugars and sugar mimetics could be appended to the aglycone to probe the significance of this structural element for biological activity.

Substituents on the Aromatic Rings: The functional groups adorning the xanthone core could be systematically varied to explore their influence on cytotoxicity and target selectivity.

The Linkage between the Sugar and the Aglycone: The nature of the glycosidic bond itself could be altered, for example, by synthesizing O-glycosides instead of C-glycosides or by varying the anomeric configuration.

Through the use of automated synthesis platforms and high-throughput screening methodologies, a vast number of analogs could be efficiently prepared and evaluated. bioduro.com This would significantly accelerate the discovery of new compounds with enhanced potency, improved selectivity, or more favorable pharmacological properties.

Structure Activity Relationship Sar Studies of Actinoplanone C

Analysis of Structural Features Influencing Cytotoxicity

Actinoplanone C belongs to a class of polycyclic xanthones isolated from the bacterium Actinoplanes sp. R-304. nih.gov Its complex, angular hexacyclic framework, which is highly oxygenated, is a key feature of its chemical structure. nih.govresearchgate.net This core structure is shared by other related actinoplanones, including A, B, D, E, F, and G. nih.gov

The cytotoxicity of these compounds is significantly influenced by the substituents at the N-2 and C-4 positions of the polycyclic system. nih.gov this compound, along with Actinoplanone G, has demonstrated particularly potent cytotoxicity against HeLa cells, with an IC50 value of less than 0.00004 microgram/ml. nih.gov This high level of activity highlights the importance of the specific structural arrangement of this compound. The structural diversity among actinoplanones, arising from variations in the oxidation states of the xanthone (B1684191) ring and different substitutions (including hydroxyl groups, halogen atoms, and sugar residues), plays a crucial role in their biological activity. researchgate.net

Table 1: Cytotoxicity of Actinoplanone Analogs

Compound IC50 against HeLa cells (µg/mL)
This compound < 0.00004
Actinoplanone G < 0.00004

Data sourced from Kobayashi et al., 1988 nih.gov

Impact of Substituent Modifications on Antimicrobial Efficacy

The actinoplanone family exhibits a broad range of antimicrobial activities, including against various bacteria and the rice blast fungus, Pyricularia oryzae. nih.govnih.gov The structural modifications that differentiate the various actinoplanones are central to their antimicrobial spectrum and potency.

Research has shown that the substituents on the core polycyclic xanthone structure are critical for these activities. For instance, Actinoplanone A has shown strong antibacterial activity against Gram-positive bacteria. researchgate.net While detailed structure-activity relationship (SAR) studies specifically dissecting the antimicrobial efficacy of each substituent on this compound are not extensively documented in the provided results, the general principle for this class of compounds is that variations in the N-2 and C-4 substituents directly impact their antimicrobial profiles. nih.gov The presence of a halogen, such as the chlorine atom in Actinoplanone E, can also influence the biological activity, a common observation in similar natural products. researchgate.netgoogle.com

Table 2: Antimicrobial Spectrum of Actinoplanones

Compound Family Activity
Actinoplanones Strong activity against bacteria and rice blast fungus

Data sourced from Kobayashi et al., 1988 nih.gov

Computational Chemistry and In Silico Modeling for SAR Prediction

Computational chemistry and in silico modeling are powerful tools used to predict the structure-activity relationships of compounds, offering insights that can guide the design and optimization of new drug candidates. nih.govtms.org These methods can be used to analyze how different structural modifications might affect a molecule's biological activity. plos.org

While specific computational studies on this compound are not detailed in the provided search results, the general approach for this class of molecules would involve techniques like Quantitative Structure-Activity Relationship (QSAR) modeling. mdpi.com Such models establish a mathematical relationship between the chemical structures and biological activities of a series of compounds. researchgate.net For this compound and its analogs, computational models could be used to predict the cytotoxicity and antimicrobial efficacy of novel derivatives based on their structural features. This predictive capability can help prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process. google.com

Rational Design Principles for Optimized this compound Analogs

The rational design of new drugs aims to create molecules with improved therapeutic properties by making targeted modifications to a lead compound's structure. monash.edu For this compound, the goal would be to design analogs with enhanced cytotoxicity against cancer cells and potent antimicrobial activity, while minimizing toxicity to healthy cells.

Based on the available SAR information, several rational design principles can be applied to this compound:

Modification of N-2 and C-4 Substituents : Given that variations at these positions significantly impact cytotoxicity, a systematic exploration of different functional groups at these sites could lead to analogs with improved activity profiles. nih.gov

Introduction or Modification of Halogen Atoms : The presence of a chlorine atom in other actinoplanones suggests that strategic halogenation of the this compound scaffold could be a viable strategy to modulate its biological activity. researchgate.netgoogle.com

Stereochemical Control : Synthesis of different stereoisomers of this compound would allow for a detailed investigation of the influence of stereochemistry on its biological activity, potentially leading to the identification of a more potent and selective isomer. mdpi.comresearchgate.net

By combining these rational design principles with computational modeling, it is possible to systematically explore the chemical space around the this compound scaffold and identify new analogs with optimized therapeutic potential.

Future Directions and Research Opportunities for Actinoplanone C

Unraveling Cryptic Biosynthetic Pathways of Actinoplanone C

The biosynthesis of polycyclic xanthones like this compound originates from a single polyacetate chain, assembled by a type II polyketide synthase (PKS). nih.gov However, the full biosynthetic pathway is often not completely elucidated and may involve "cryptic" or "silent" gene clusters. These are sets of genes within an organism's genome that have the potential to produce secondary metabolites but are not expressed under standard laboratory conditions. nih.gov The genome sequencing revolution has revealed that many actinomycete strains harbor numerous unexpressed biosynthetic pathways, representing a vast, untapped source of novel chemical diversity. nih.gov

Future research should focus on activating these cryptic pathways in Actinoplanes sp. to potentially discover novel analogs of this compound or other related bioactive compounds. nih.gov Techniques such as microbial co-cultivation, where interactions with other microorganisms can trigger the expression of silent gene clusters, could be employed. nih.gov Furthermore, genome mining approaches, enabled by recent advances in understanding the genetic basis of similar compounds, can be used to identify and clone cryptic biosynthetic gene clusters for heterologous expression and characterization. biorxiv.orgmdpi.com Elucidating the function of enzymes within these pathways, such as the unique Baeyer-Villiger reaction mediated by monooxygenases in xanthone (B1684191) formation, is also a critical research direction. nih.gov

Advanced Chemoenzymatic and Synthetic Biology Approaches for Analog Production

The structural complexity of this compound makes its total chemical synthesis challenging. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, offers a powerful alternative for producing analogs. mdpi.comresearchgate.net This approach can facilitate the creation of a library of this compound derivatives by modifying specific functional groups, which is crucial for structure-activity relationship (SAR) studies. csic.es

Synthetic biology provides a complementary and highly promising avenue for generating novel analogs. frontiersin.orgwikipedia.org By engineering the biosynthetic pathway of this compound in a heterologous host like E. coli or Streptomyces lividans, researchers can manipulate the genetic blueprint to produce modified structures. scielo.org.mxfrontiersin.org This can involve:

Precursor-directed biosynthesis , where synthetic analogs of natural precursors are fed to the engineered organism.

Combinatorial biosynthesis , where genes from different pathways are mixed and matched to create hybrid molecules. scienceopen.com

Enzyme engineering , modifying the specificity of biosynthetic enzymes to accept different substrates. scienceopen.com

These strategies can lead to the production of analogs with improved stability, solubility, or biological activity, overcoming some of the limitations of the natural product. frontiersin.orgresearchgate.net

In-depth Mechanistic Elucidation of Biological Pathways

This compound has demonstrated potent cytotoxicity against HeLa cells. nih.gov The parent compound, Actinoplanone A, is known to inhibit DNA synthesis. nih.gov However, the precise molecular targets and the detailed mechanisms by which this compound exerts its cytotoxic effects remain to be fully understood. For related polycyclic aromatic compounds, potential dual mechanisms of action, such as inhibiting both peptidoglycan and DNA synthesis, have been suggested. acs.org

Future research must focus on identifying the specific cellular components that interact with this compound. In vitro studies with simplified analogs have suggested that for some related compounds, the mechanism does not involve direct DNA interaction or topoisomerase inhibition, but rather the disruption of the actin cytoskeleton. researchgate.net A comprehensive mechanistic study would involve:

Identifying direct binding partners using techniques like affinity chromatography.

Analyzing global changes in gene and protein expression in response to treatment.

Investigating effects on specific signaling pathways known to be involved in cell proliferation and apoptosis.

A thorough understanding of its mechanism of action is essential for evaluating its therapeutic potential and for the rational design of more effective and selective analogs.

Exploration of Undiscovered Bioactivities

The known biological activities of the actinoplanone family are primarily centered on cytotoxicity and antimicrobial effects against bacteria and fungi like Pyricularia oryzae. nih.govnih.gov However, the full spectrum of their biological potential is likely much broader. Many complex natural products exhibit multiple pharmacological properties.

A systematic screening of this compound and its derivatives against a wide range of biological targets is warranted. This could unveil previously unknown activities, such as:

Antiviral properties

Antiparasitic effects (e.g., antimalarial) nih.gov

Immunomodulatory activity

Enzyme inhibition (e.g., kinases, proteases)

The diverse structural features of polycyclic xanthones, including variations in oxidation states and substitutions, contribute to a wide array of biological functions. nih.gov Exploring these untapped bioactivities could open up new therapeutic avenues for this compound.

Table 1: Known Biological Activities of the Actinoplanone Family

Compound Family Reported Activities Reference
Actinoplanones Cytotoxicity (HeLa cells), Antimicrobial (bacteria), Antifungal (Pyricularia oryzae) nih.gov
Polycyclic Xanthones (general) Antibacterial, Antifungal, Antimalarial, Anticancer, Cytotoxic sjtu.edu.cn
Cervinomycins Activity against MRSA and VRE nih.gov
Kibdelones Cytotoxicity (human tumor cell lines), Antibacterial, Nematocidal researchgate.net

Application of Metabolomics and Proteomics in this compound Research

"Omics" technologies are powerful tools for obtaining a systems-level understanding of biological processes. e-enm.org Metabolomics, the study of small molecule metabolites, and proteomics, the large-scale study of proteins, can provide invaluable insights into the effects of this compound. liverpool.ac.ukglobalresearchonline.netresearchgate.net

Metabolomics can be used to:

Identify the metabolic pathways that are perturbed by this compound treatment, offering clues to its mechanism of action. e-enm.org

Characterize the metabolic fingerprint of the producing organism, Actinoplanes sp., under different conditions to optimize production and discover new metabolites. globalresearchonline.netnih.gov

Compare metabolic profiles of sensitive and resistant cells to identify biomarkers of response. e-enm.org

Proteomics can help to:

Identify proteins that are differentially expressed or post-translationally modified upon exposure to this compound, revealing its molecular targets and downstream effects. cri.or.thmdpi.comfrontiersin.org

Analyze the proteome of Actinoplanes sp. to identify enzymes involved in the biosynthesis of this compound. researchgate.net

Study protein-protein interactions that are disrupted by the compound. researchgate.net

Integrating these omics datasets will provide a comprehensive view of the cellular response to this compound, accelerating both mechanistic studies and the strategic development of new drugs. mdc-berlin.demetabolon.com

Strategic Development of Novel this compound Analogs for Targeted Research

The development of novel analogs of this compound is not only for potential therapeutic use but also for creating precise tools for basic research. By systematically modifying the structure of this compound, it is possible to generate a toolkit of molecules with specific properties.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a range of analogs and testing their activity to understand which parts of the molecule are essential for its biological effects. mdpi.com For example, studies on related kibdelones have shown that simplified derivatives can have higher activity than the natural product itself. researchgate.net

Developing Photoaffinity Probes: Incorporating photoreactive groups into the this compound scaffold to allow for covalent cross-linking to its biological targets upon UV irradiation, facilitating target identification.

Creating Fluorescently Labeled Analogs: Attaching fluorescent tags to visualize the subcellular localization of the compound and track its movement within living cells.

These strategically designed analogs would be invaluable for dissecting the complex biology of this compound, validating its targets, and exploring its mechanism of action with high precision.

Q & A

Q. When conflicting data exist about this compound’s toxicity profile, what integrated approaches resolve these discrepancies?

  • Methodological Answer :
  • In Silico : Use ProTox-II or ADMET predictors to flag potential off-target effects.
  • In Vivo : Conduct acute toxicity studies in zebrafish embryos (FET assay) with histopathological analysis.
  • Dose-Response Curves : Compare thresholds across models (e.g., mammalian vs. invertebrate) to identify species-specific sensitivities .

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Actinoplanone C
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.